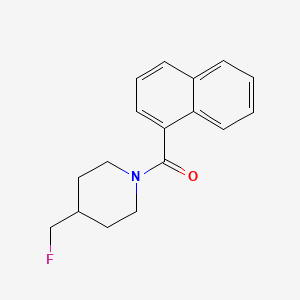
4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a fluoromethyl group and a naphthalene moiety in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Naphthalene-1-carbonyl Group: This step involves the acylation of the piperidine ring using naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, while the naphthalene moiety can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoromethyl group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-(naphthalene-1-carbonyl)piperidine
- 4-(Bromomethyl)-1-(naphthalene-1-carbonyl)piperidine
- 4-(Hydroxymethyl)-1-(naphthalene-1-carbonyl)piperidine
Uniqueness
4-(Fluoromethyl)-1-(naphthalene-1-carbonyl)piperidine is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties. Fluorine atoms are known to influence the metabolic stability, lipophilicity, and overall pharmacokinetic profile of compounds, making this derivative potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H18FNO/c18-12-13-8-10-19(11-9-13)17(20)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,13H,8-12H2 |
InChI Key |
ZEQWCBSRLJJLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine](/img/structure/B12248578.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12248582.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methoxy-1,3-benzothiazole](/img/structure/B12248583.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12248586.png)
![9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B12248587.png)
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12248589.png)
![6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-9H-purine](/img/structure/B12248592.png)
![2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12248594.png)
![4-[1-(5-Bromo-3-chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12248607.png)
![7-Fluoro-4-{4-[2-methyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12248615.png)
![5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-imidazole](/img/structure/B12248627.png)
![6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12248632.png)
![3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine](/img/structure/B12248646.png)
![6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12248654.png)
